

A Comprehensive Review of (2,4-Dihydroxyphenyl)acetonitrile: Synthesis, Properties, and Biological Activities

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Compound of Interest

Compound Name: (2,4-Dihydroxyphenyl)acetonitrile

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(2,4-Dihydroxyphenyl)acetonitrile, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of the studies conducted on this molecule, with a focus on its synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound.

Physicochemical Properties

(2,4-Dihydroxyphenyl)acetonitrile, with the chemical formula $C_8H_7NO_2$, is a solid at room temperature. Its molecular weight is 149.15 g/mol. While detailed experimental data on its physical properties are not extensively reported in the literature, its structure, featuring a nitrile group and two hydroxyl groups on a benzene ring, suggests it possesses both polar and non-polar characteristics, influencing its solubility and reactivity.

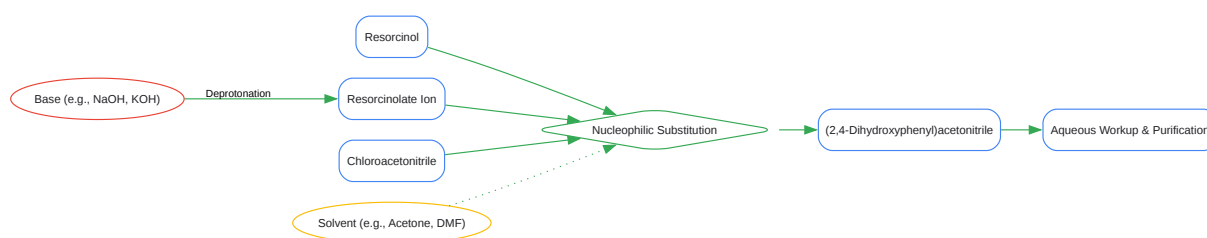
Property	Value	Reference
CAS Number	57576-34-8	[1]
Molecular Formula	$C_8H_7NO_2$	[1]
Molecular Weight	149.15 g/mol	[1]

Synthesis of (2,4-Dihydroxyphenyl)acetonitrile

While a specific, detailed experimental protocol for the synthesis of **(2,4-Dihydroxyphenyl)acetonitrile** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related hydroxyphenylacetonitriles. A plausible synthetic route would involve the reaction of resorcinol with chloroacetonitrile. This reaction would likely proceed via a nucleophilic substitution mechanism where the phenoxide ion, generated from resorcinol under basic conditions, attacks the electrophilic carbon of chloroacetonitrile.

A general procedure for the synthesis of a related compound, 2-(4-hydroxyphenyl)acetonitrile, involves the reaction of 4-hydroxybenzyl alcohol with sodium cyanide in an ethanol-water mixture. This method, however, starts from a different precursor. Another described synthesis for hydroxyphenylacetonitriles involves the reaction of the corresponding hydroxybenzyl alcohol with hydrogen cyanide in a suitable solvent.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical workflow for the synthesis of **(2,4-Dihydroxyphenyl)acetonitrile**.

Spectral Data

Detailed, experimentally verified spectral data for **(2,4-Dihydroxyphenyl)acetonitrile** are scarce in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetonitrile group, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 6.0-7.5 ppm). The methylene protons would be expected to appear as a singlet further upfield. The chemical shifts of the hydroxyl protons can be variable and may appear as broad singlets.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The aromatic carbons would resonate in the range of 100-160 ppm. The nitrile carbon would appear at a lower field, typically around 115-125 ppm.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the molecular weight of the compound (149.15 g/mol). Fragmentation patterns would likely involve the loss of the nitrile group (CN), hydroxyl groups (OH), and cleavage of the bond between the aromatic ring and the acetonitrile moiety.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (around $3200\text{-}3600\text{ cm}^{-1}$), the $\text{C}\equiv\text{N}$ stretching of the nitrile group (around $2220\text{-}2260\text{ cm}^{-1}$), and C-H stretching and C=C bending vibrations of the aromatic ring.

Biological Activity

The biological activities of **(2,4-Dihydroxyphenyl)acetonitrile** have not been extensively studied. However, research on related dihydroxyphenyl derivatives suggests potential for various pharmacological effects.

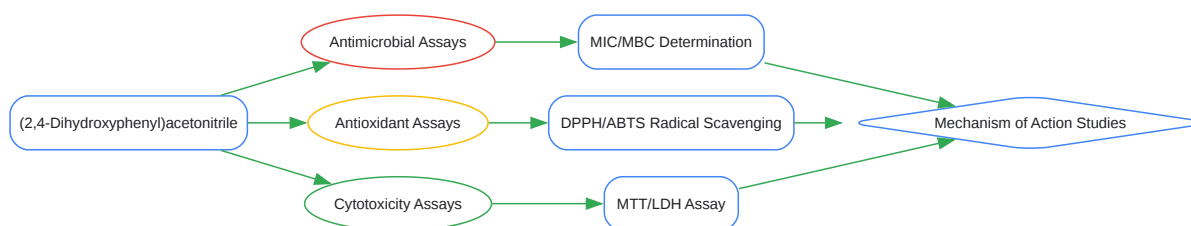
Antifungal Activity: A study on a series of 1-(2,4-dihydroxyphenyl) ethanone derivatives, which share the same dihydroxyphenyl moiety, demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi.^[2] This suggests that the 2,4-dihydroxyphenyl

scaffold may be a promising pharmacophore for the development of novel antifungal agents. The study identified that an α,β -unsaturated ketone unit was important for the fungicidal action of the tested compounds.[2]

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. A study on various dihydroxy- and trihydroxyphenolic acids highlighted that the number and position of hydroxyl groups on the aromatic ring significantly influence their antioxidant capacity.[3] Although **(2,4-Dihydroxyphenyl)acetonitrile** was not specifically tested, its dihydroxyphenyl structure suggests it may possess antioxidant activity.

Potential Signaling Pathways: Given the limited direct research on **(2,4-Dihydroxyphenyl)acetonitrile**, any discussion of its involvement in signaling pathways is speculative. However, based on the activities of other phenolic compounds, potential interactions with pathways related to oxidative stress, inflammation, and cell proliferation could be areas for future investigation.

Experimental Workflow for Biological Activity Screening:



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Caption: General workflow for screening the biological activity of **(2,4-Dihydroxyphenyl)acetonitrile**.

Conclusion and Future Directions

(2,4-Dihydroxyphenyl)acetonitrile is a natural product with a chemical structure that suggests potential for interesting biological activities. However, the current body of scientific literature on this specific compound is limited. There is a clear need for further research to establish a reliable and scalable synthetic protocol, to fully characterize its physicochemical and spectral properties, and to systematically evaluate its pharmacological profile. Future studies should focus on elucidating its potential antimicrobial, antioxidant, and cytotoxic effects, as well as investigating its mechanisms of action and potential involvement in cellular signaling pathways. Such research will be crucial in determining the viability of **(2,4-Dihydroxyphenyl)acetonitrile** as a lead compound for the development of new therapeutic agents.

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